Structural Authentication: Javanicin C vs. Javanicin A, D, E, F, G, H, I, J, M, and Quassin
Javanicin C possesses a discrete des-4-methylated picrasane-type quassinoid skeleton with a unique combination of hydroxylation and methoxylation patterns that distinguishes it from all other known javanicin-series compounds. The original isolation study [1] established the co-occurrence of Javanicins A, C, and D in P. javanica bark, with Javanicin C differentiated by its specific C-2 methoxy group and C-11, C-13 dihydroxy substitution pattern. Subsequent studies identified Javanicins E, F, G, M [2], H, I, J [3], and U, V, W, X, Y [4], each possessing distinct oxidation states and stereochemical arrangements. Unlike the more oxidized or differently substituted analogs, Javanicin C presents a specific chemical fingerprint (SMILES: [C@@]23([C@H]4[C@]1(C(C(=CC[C@@H]1C[C@H]2O[C@H](OC)C[C@H]3[C@@]([C@H](OC)[C@H]4O)(O)C)OC)=O)C)C) [5] that confers unique physicochemical properties (density: 1.31 g/cm³) [5].
| Evidence Dimension | Molecular Structure and Stereochemistry |
|---|---|
| Target Compound Data | Javanicin C: C22H34O7, MW 410.5, 11α,12β,16β configuration with C-2 methoxy, C-11 hydroxy, C-13 hydroxy, C-12 methoxy, C-16 methoxy substitutions [1][5]. |
| Comparator Or Baseline | Javanicin A: C22H34O7 (isomer); Javanicin D: C22H34O7 (isomer); Javanicin E: C21H32O6; Javanicin F: C21H32O7; Javanicin G: C21H32O7; Javanicin H: C21H30O7; Quassin: C22H28O6; Picrajavanicin H: C20H28O6 [1][2][3][4][6]. |
| Quantified Difference | Unique stereochemical arrangement (11α,12β,16β) and substitution pattern (C-2 methoxy, C-11 hydroxy, C-13 hydroxy) relative to all co-isolated quassinoids; precise structural differences determined by 1D/2D NMR, MS, and chemical correlation. |
| Conditions | Compounds isolated from P. javanica bark via chromatographic separation; structures elucidated using NMR spectroscopy, mass spectrometry, and chemical derivatization [1][2][3]. |
Why This Matters
Procurement of authenticated Javanicin C is essential for structural validation in dereplication studies, for use as a chromatographic standard, and for ensuring reproducibility in mechanistic assays where specific stereochemistry may govern target engagement.
- [1] Ohmoto T, Koike K, Mitsunaga K, Fukuda H, Kagei K. Studies on the constituents of Indonesian Picrasma javanica. III. Structures of new quassinoids, javanicins A, C and D. Chem Pharm Bull (Tokyo). 1989;37(11):2991-4. View Source
- [2] Koike K, Ohmoto T. New Quassinoids from Indonesian Picrasma Javanica. : Structures of Javanicins E, F, G and M. Chem Pharm Bull. 1990;38(10):2746-2749. View Source
- [3] Koike K, Ohmoto T. Quassinoids from Picrasma javanica. Phytochemistry. 1991;30(3):933-936. View Source
- [4] Ohmoto T, Koike K, Mitsunaga K, Fukuda H, Kagei K. New Quassinoids from Picrasma javanica. Structures of Javanicins U, V, W, X and Y. Chem Pharm Bull. 1991;39(8):2027-2030. View Source
- [5] TargetMol. Javanicin C Product Information. T32275. Accessed 2026. View Source
- [6] Win NN, Ito T, Ismail, Kodama T, Win YY, Tanaka M, et al. Picrajavanicins H–M, new quassinoids from Picrasma javanica collected in Myanmar and their antiproliferative activities. Tetrahedron. 2016;72(5):746-752. View Source
